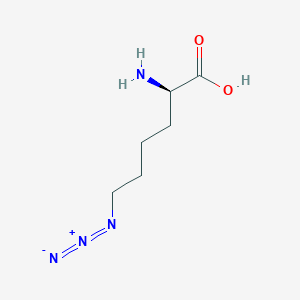
6-Azido-d-lysine
Vue d'ensemble
Description
6-Azido-d-lysine is a useful research compound. Its molecular formula is C6H12N4O2 and its molecular weight is 172.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Azido-d-lysine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Azido-d-lysine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Protein Labeling and Modification :
- Nguyen et al. (2009) demonstrated the efficient, site-specific incorporation of N6-[(2-azidoethoxy)carbonyl]-L-lysine, containing an azido group, into recombinant proteins in Escherichia coli. This method allows for the site-specific labeling of recombinant proteins and may be combined with other methods of introducing unnatural amino acids into proteins as well as with chemically orthogonal methods of protein labeling (Nguyen et al., 2009).
Solid-Phase Peptide Synthesis :
- Johannes and Brimble (2013) developed an efficient synthesis of an azido precursor to the modified amino acid (2S,5R)-6-azido-5-hydroxylysine, which can be used in solid-phase peptide synthesis. This enables access to proteins containing large quantities of post-translationally modified lysine, such as collagens (Johannes & Brimble, 2013).
Enzyme Flexibility and Reaction Mechanisms :
- Maity et al. (2015) explored the reaction of lysine 5,6-aminomutase with pyridoxal-5′-phosphate-N-oxide, highlighting the enzyme's flexibility toward cofactor analogs. This research provides insights into enzyme mechanisms involving lysine derivatives (Maity et al., 2015).
Gene and Drug Co-Delivery Systems :
- Ma et al. (2013) developed a new cyclodextrin derivative containing poly(L-lysine) dendrons for gene and drug co-delivery. This approach shows potential in the combinatorial delivery of nucleic acid and lipophilic anticancer drugs without a complicated micellization process (Ma et al., 2013).
Biodegradation and Antimicrobial Activity :
- Yoshida and Nagasawa (2003) highlighted the antimicrobial activity and stability of ε-Poly-l-lysine, which is produced industrially in Japan as a food additive. This study emphasizes the significance of lysine derivatives in microbial production and biodegradation (Yoshida & Nagasawa, 2003).
Propriétés
IUPAC Name |
(2R)-2-amino-6-azidohexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4O2/c7-5(6(11)12)3-1-2-4-9-10-8/h5H,1-4,7H2,(H,11,12)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTFFMYRVHHNNBE-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCN=[N+]=[N-])CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCN=[N+]=[N-])C[C@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Azido-d-lysine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3R,4S,5R)-2-(4-chloro-6,6-dimethylazirino[2,1-b]purin-2-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B7908808.png)

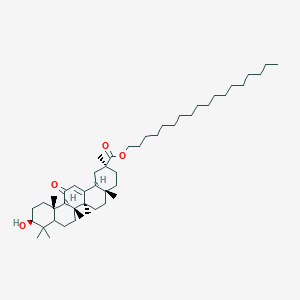
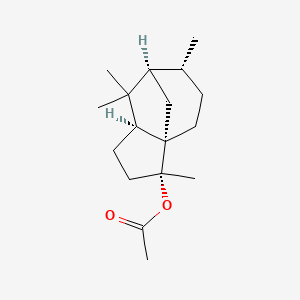

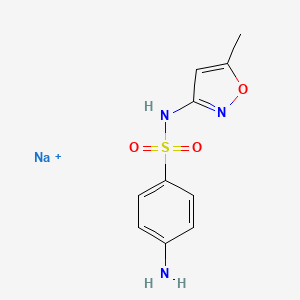
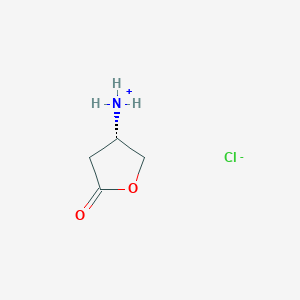
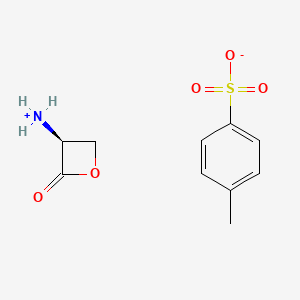
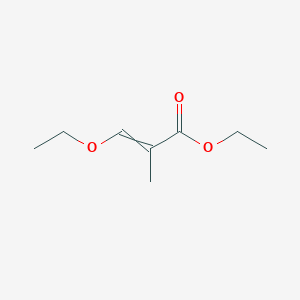
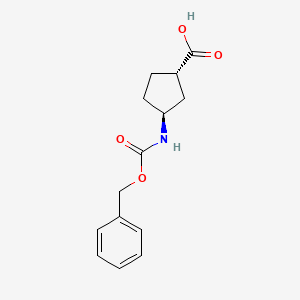
![3-[2-[2-[2-[(2R,3S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyethoxy]ethoxy]ethoxy]propanoic acid](/img/structure/B7908855.png)
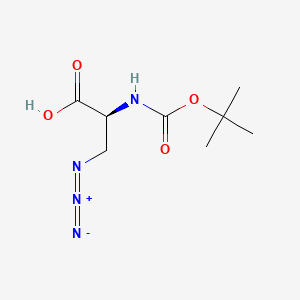
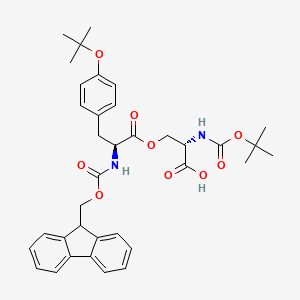
![benzyl (3S)-3-amino-4-[(4-methyl-2-oxochromen-7-yl)amino]-4-oxobutanoate](/img/structure/B7908907.png)